3-(二氟甲基)-5-甲基-1H-吡唑

描述

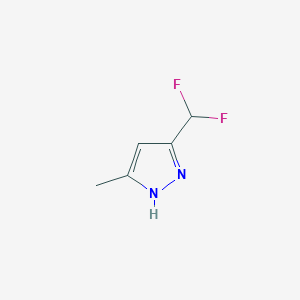

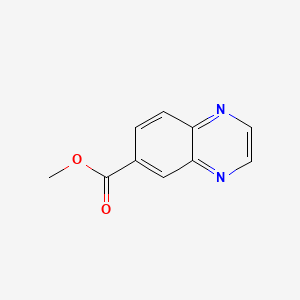

“3-(Difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .科学研究应用

后期二氟甲基化

该化合物在基于 X–CF2H 键形成的后期二氟甲基化过程中发挥着重要作用,其中 X 为 C (sp)、C (sp2)、C (sp3)、O、N 或 S . 该研究领域得益于多种二氟甲基化试剂的发明 .

金属基方法

在过去的十年中,见证了金属基方法的激增,这些方法可以在化学计量和催化模式下将 CF2H 转移到 C (sp2) 位点 . 化合物“3-(二氟甲基)-5-甲基-1H-吡唑”可用于这些方法。

Minisci 型自由基化学

C (sp2)–H 键的二氟甲基化也已通过 Minisci 型自由基化学完成,该策略最适用于杂芳烃 . 该化合物可用于这种类型的化学反应。

C (sp3)–CF2H 键的构建

亲电、亲核、自由基和交叉偶联方法的例子已经出现,用于构建 C (sp3)–CF2H 键 . 该化合物可用于这些方法。

药物应用

CF2H 部分在药物设计和发现中具有巨大的潜在应用 . 将 CF2H 掺入生物活性分子中代表了一种寻找先导化合物和候选药物的重要且有效的策略 .

3-CF2H-喹喔啉-2-酮的合成

已经报道了一种实用高效的合成 3-CF2H-喹喔啉-2-酮的方案 . 在光催化剂的 3 mol% 和 S-(二氟甲基)磺鎓盐作为二氟甲基自由基源的存在下,各种喹喔啉-2-酮很容易进行可见光氧化还原催化的二氟甲基化反应,以提供结构多样化的 3-二氟甲基-喹喔啉-2-酮 .

安全和危害

When handling “3-(difluoromethyl)-5-methyl-1H-pyrazole”, it is recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

The primary target of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

3-(Difluoromethyl)-5-methyl-1H-pyrazole interacts with its target, SDH, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production. The resulting energy deficit affects various cellular processes, leading to the death of the cell .

Biochemical Pathways

The inhibition of SDH by 3-(difluoromethyl)-5-methyl-1H-pyrazole affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. These molecules are essential for the electron transport chain, where they donate electrons to produce ATP. The inhibition of SDH therefore leads to a decrease in ATP production, affecting energy-dependent cellular processes .

Pharmacokinetics

It is known that the presence of the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The primary result of the action of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the inhibition of SDH, leading to a decrease in ATP production . This energy deficit can lead to cell death, providing the compound with its fungicidal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(difluoromethyl)-5-methyl-1H-pyrazole. For example, soil salinity can affect the bioavailability and efficacy of the compound . Additionally, temperature and elevation have been shown to have significant effects on plant diversity, which could indirectly influence the compound’s action .

生化分析

Biochemical Properties

3-(Difluoromethyl)-5-methyl-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. The interaction between 3-(difluoromethyl)-5-methyl-1H-pyrazole and succinate dehydrogenase is characterized by the formation of hydrogen bonds, which can inhibit the enzyme’s activity . Additionally, this compound has shown potential in modulating the activity of other biomolecules, such as proteins involved in cellular signaling pathways.

Cellular Effects

The effects of 3-(difluoromethyl)-5-methyl-1H-pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi by interfering with their cellular processes . In mammalian cells, 3-(difluoromethyl)-5-methyl-1H-pyrazole can modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-(difluoromethyl)-5-methyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This inhibition can lead to a cascade of molecular events, resulting in altered gene expression and cellular function. Additionally, 3-(difluoromethyl)-5-methyl-1H-pyrazole can activate or inhibit signaling pathways by interacting with proteins involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(difluoromethyl)-5-methyl-1H-pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(difluoromethyl)-5-methyl-1H-pyrazole remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(difluoromethyl)-5-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At high doses, 3-(difluoromethyl)-5-methyl-1H-pyrazole can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

3-(Difluoromethyl)-5-methyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with succinate dehydrogenase can affect the mitochondrial respiratory chain, leading to changes in cellular energy production and metabolism .

Transport and Distribution

The transport and distribution of 3-(difluoromethyl)-5-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may be concentrated in areas where it can exert its biochemical effects most effectively.

Subcellular Localization

The subcellular localization of 3-(difluoromethyl)-5-methyl-1H-pyrazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can enhance its ability to modulate the mitochondrial respiratory chain and influence cellular energy production .

属性

IUPAC Name |

3-(difluoromethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGWGHWOAIFIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382132 | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934759-09-8, 936033-61-3 | |

| Record name | 5-(Difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934759-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)